3-(4-chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one
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Overview
Description
3-(4-chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenyl and 4-fluorophenyl compounds.
Condensation Reaction: These starting materials undergo a condensation reaction with chromone derivatives under controlled conditions.
Catalysts and Solvents: Common catalysts include Lewis acids, and solvents such as ethanol or methanol are used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 3-(5-(4-chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide
- (3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol
Uniqueness
3-(4-chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of chlorophenyl and fluorophenyl groups, along with the chromenone core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClFO4/c24-16-5-1-14(2-6-16)20-12-29-22-11-18(9-10-19(22)23(20)27)28-13-21(26)15-3-7-17(25)8-4-15/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUKCCMWHHRHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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